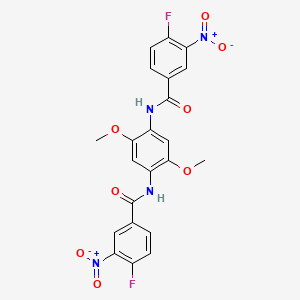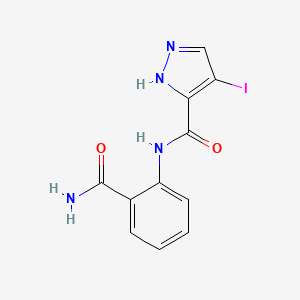
N-benzyl-5-(bromomethyl)-N-methyl-4,5-dihydro-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5-(bromomethyl)-N-methyl-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound with a complex structure that includes a thiazole ring, a bromomethyl group, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-(bromomethyl)-N-methyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of N-benzyl-N-methyl-4,5-dihydro-1,3-thiazol-2-amine with a brominating agent such as N-bromosuccinimide (NBS) under specific conditions. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective bromination of the methyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-(bromomethyl)-N-methyl-4,5-dihydro-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the thiazole ring or other functional groups can lead to different structural analogs.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted thiazole derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
N-benzyl-5-(bromomethyl)-N-methyl-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-5-(bromomethyl)-N-methyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzyl bromide: A simpler compound with a bromomethyl group attached to a benzene ring.
N-benzyl-5-bromo-2-methoxybenzenesulfonamide: A compound with a similar benzyl group but different functional groups.
Uniqueness
N-benzyl-5-(bromomethyl)-N-methyl-4,5-dihydro-1,3-thiazol-2-amine is unique due to its thiazole ring and the presence of both bromomethyl and benzyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
Properties
Molecular Formula |
C12H15BrN2S |
|---|---|
Molecular Weight |
299.23 g/mol |
IUPAC Name |
N-benzyl-5-(bromomethyl)-N-methyl-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H15BrN2S/c1-15(9-10-5-3-2-4-6-10)12-14-8-11(7-13)16-12/h2-6,11H,7-9H2,1H3 |
InChI Key |
PFTHGRSEWWPQNY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NCC(S2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14922549.png)
![5-bromo-2-(difluoromethoxy)-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B14922550.png)


![([1-(2,2-Difluoroethyl)-1H-pyrazol-3-YL]methyl)(methyl)amine](/img/structure/B14922568.png)
![N-(4-methylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14922572.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-{[2-(2-methylphenyl)hydrazinyl]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14922575.png)
![3-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B14922577.png)
![5'-Ethyl 3'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B14922583.png)

![N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14922599.png)
![(4Z)-2-(4-bromophenyl)-5-methyl-4-({[4-(piperidin-1-ylcarbonyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14922604.png)
![N-[4-(1-cyanocyclopentyl)phenyl]acetamide](/img/structure/B14922613.png)
![5-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B14922616.png)
